![molecular formula C16H10N2 B14755003 Naphtho[2,3-f]quinoxaline CAS No. 225-34-3](/img/structure/B14755003.png)
Naphtho[2,3-f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring structure consisting of a naphthalene ring and a quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with furan-2,3-diones . The reaction typically occurs in glacial acetic acid, yielding the desired product in good to excellent yields . Another method involves the use of benzil compounds in the presence of a catalyst such as propylsulfonic acid functionalized nanozeolite clinoptilolite .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include furan-2,3-diones, benzil compounds, and various catalysts such as propylsulfonic acid functionalized nanozeolite clinoptilolite . Reaction conditions often involve the use of solvents like glacial acetic acid and dimethylformamide .
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinoxalines and quinones. These products are often characterized by their unique spectroscopic properties .
Applications De Recherche Scientifique
Naphtho[2,3-f]quinoxaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of dyes and pigments for industrial applications .
Mécanisme D'action
The mechanism of action of naphtho[2,3-f]quinoxaline involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Naphtho[2,3-f]quinoxaline is similar to other quinoxaline derivatives, such as anthraquinones and benzoquinoxalines . its unique fused ring structure and specific substitution patterns give it distinct chemical and biological properties. For example, while anthraquinones are widely used as dyes, this compound’s applications extend to anticancer research and optoelectronic devices .
Similar Compounds
- Anthraquinone
- Benzoquinoxaline
- Indanthrone
- Anthrapyrimidine
This compound stands out due to its unique structural features and diverse applications, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
225-34-3 |
|---|---|
Formule moléculaire |
C16H10N2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
naphtho[2,3-f]quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-4-12-10-14-13(9-11(12)3-1)5-6-15-16(14)18-8-7-17-15/h1-10H |
Clé InChI |
KCYRXBCDIPKASU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC=CN=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


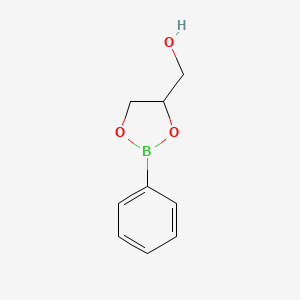
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
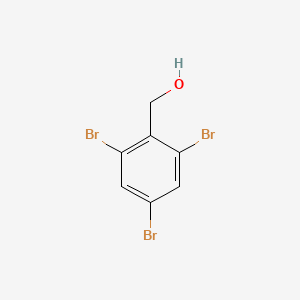
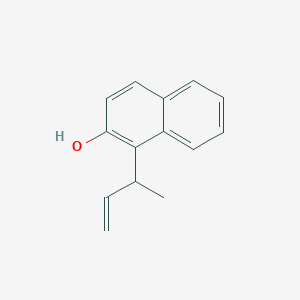
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
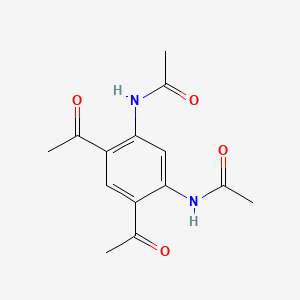
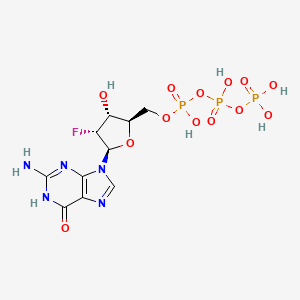
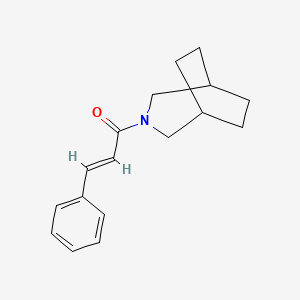
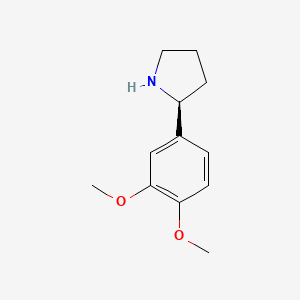
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)


![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
